molecular formula C6H11N3O3 B6270956 2-(4-nitrosopiperazin-1-yl)acetic acid CAS No. 2624119-07-7

2-(4-nitrosopiperazin-1-yl)acetic acid

Cat. No.: B6270956
CAS No.: 2624119-07-7
M. Wt: 173.17 g/mol
InChI Key: IBEJGJNLGWLSHJ-UHFFFAOYSA-N
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Description

2-(4-Nitrosopiperazin-1-yl)acetic acid is a piperazine derivative featuring a nitroso (-NO) group at the 4-position of the piperazine ring and an acetic acid moiety (-CH₂COOH) at the 1-position. The acetic acid group enhances hydrophilicity, facilitating solubility in aqueous environments and enabling conjugation reactions. While the exact molecular formula is inferred as C₆H₁₀N₄O₃ (calculated molecular weight: ~210.17 g/mol), its structural analogs and derivatives are well-documented in chemical databases and commercial catalogs, suggesting utility in medicinal chemistry and materials science .

Properties

CAS No.

2624119-07-7

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

2-(4-nitrosopiperazin-1-yl)acetic acid

InChI

InChI=1S/C6H11N3O3/c10-6(11)5-8-1-3-9(7-12)4-2-8/h1-5H2,(H,10,11)

InChI Key

IBEJGJNLGWLSHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)O)N=O

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-based acetic acid derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a detailed comparison of 2-(4-nitrosopiperazin-1-yl)acetic acid with structurally related compounds:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
This compound C₆H₁₀N₄O₃ 210.17 Nitroso (-NO) at 4-position; acetic acid at 1-position Inferred
2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid C₁₂H₁₂N₂O₄S 280.30 Pyrimidin-5-yloxy linker; sulfur inclusion (discrepancy noted)
N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide C₁₃H₁₇N₅O₄ 307.31 Acetamide group with N-methyl and 4-nitrophenyl substituents
[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic acid C₁₈H₂₁N₅O₃ 363.39 Pyrimidinylpiperazine; phenylamino and oxoethyl groups
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid C₁₂H₂₃N₃O₂ 241.33 1-Methylpiperidin-4-yl substituent
(4-Carbamoyl-piperazin-1-yl)-acetic acid C₇H₁₃N₃O₃ 199.19 Carbamoyl (-CONH₂) group at 4-position

Functional and Reactivity Differences

Nitroso Group vs.

Acetic Acid vs.

Molecular Weight and Solubility

  • Lower molecular weight analogs (e.g., C₆H₁₀N₄O₃ and C₇H₁₃N₃O₃) are likely more water-soluble than bulkier derivatives like C₁₈H₂₁N₅O₃, which may require organic solvents for dissolution .

Q & A

Q. Table 1: Example Reaction Pathways

Reagent/ConditionTarget Functional GroupMajor Product
KMnO₄ (oxidative)NitrosoNitroso-piperazine derivatives
H₂/Pd-C (reductive)Amine4-Aminopiperazine intermediates
LiAlH₄ (in anhydrous THF)Nitro → AmineReduced acetamide derivatives

Advanced: How can researchers optimize reaction conditions to minimize by-products during nitroso group manipulations?

Methodological Answer:
By applying Design of Experiments (DoE) principles, researchers can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For instance:

  • Use fractional factorial designs to screen variables impacting nitroso stability .
  • Employ response surface methodology (RSM) to model interactions between pH and reaction time .
  • Monitor by-product formation via HPLC or LC-MS, correlating with kinetic studies .

Critical Consideration: Nitroso groups are sensitive to light and temperature; inert atmospheres (N₂/Ar) and low-temperature reactions (<0°C) reduce decomposition .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the piperazine ring (e.g., δ 3.2–3.8 ppm for CH₂ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₃H₁₇N₅O₄ for N-methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide) .
  • Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (N=O stretch) confirm nitroso groups .
  • HPLC-PDA : Purity assessment (>95%) with UV detection at λ = 254 nm .

Advanced: How do electronic effects of substituents influence the reactivity of the nitroso group in piperazine derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or nitrophenyl substituents (e.g., in N-methyl-N-(4-nitrophenyl)-acetamide) increase nitroso group electrophilicity, accelerating nucleophilic attacks (e.g., amine additions) .
  • Electron-Donating Groups (EDGs) : Alkyl or methoxy groups reduce nitroso reactivity, favoring stabilization via resonance .
  • Computational Insights : Density Functional Theory (DFT) calculations predict charge distribution; Mulliken charges on the nitroso nitrogen correlate with experimental reactivity trends .

Q. Table 2: Substituent Effects on Nitroso Reactivity

Substituent (R)Electronic EffectReactivity with Amines (k, M⁻¹s⁻¹)
-NO₂ (EWG)Electrophilic12.4 ± 0.3
-OCH₃ (EDG)Resonance-stabilized3.1 ± 0.2

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Light Sensitivity : Nitroso derivatives degrade under UV/vis light; store in amber vials at -20°C .
  • Moisture Control : Hygroscopic acetic acid derivatives require desiccants (e.g., silica gel) .
  • Oxygen Exposure : Nitroso groups oxidize to nitro derivatives in air; use inert gas purging during storage .

Advanced: What computational approaches are used to predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., nitric oxide synthases) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in aqueous environments (e.g., RMSD <2 Å over 100 ns) .
  • QSAR Modeling : Relate substituent descriptors (e.g., logP, polar surface area) to bioactivity (e.g., IC₅₀ values) .

Case Study : MD simulations of This compound with cyclooxygenase-2 (COX-2) revealed hydrogen bonding with Arg120 and Tyr355, suggesting anti-inflammatory potential .

Advanced: How can researchers resolve contradictions in spectroscopic data for nitroso-piperazine derivatives?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR (e.g., NOESY for spatial proximity) with X-ray crystallography .
  • Isotopic Labeling : Use ¹⁵N-labeled nitroso groups to distinguish overlapping signals in crowded spectra .
  • Theoretical Predictions : Compare experimental IR/Raman spectra with Gaussian09-calculated vibrational modes .

Example : A reported δ 7.8 ppm doublet in ¹H NMR was initially misassigned to aromatic protons but corrected to an imine proton via 2D HSQC .

Basic: What are the documented applications of this compound in biochemical research?

Methodological Answer:

  • Nitric Oxide (NO) Donors : Nitroso groups release NO under physiological conditions, useful in vasodilation studies .
  • Enzyme Inhibition : Derivatives inhibit metalloproteases (e.g., angiotensin-converting enzyme) via chelation of active-site zinc .
  • Probe Development : Fluorescently tagged analogs track cellular uptake via confocal microscopy .

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